molecular formula C14H15FN2O2 B2395968 N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide CAS No. 2411219-13-9

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide

Cat. No. B2395968
CAS RN: 2411219-13-9
M. Wt: 262.284
InChI Key: IWHJPHCLIKFULJ-UHFFFAOYSA-N
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Description

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin, the compound responsible for the spicy sensation of chili peppers. TRPV1 is involved in pain sensation and the regulation of body temperature, making it an attractive target for the development of analgesic drugs.

Mechanism of Action

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide acts as a competitive antagonist of TRPV1, binding to the channel pore and preventing the influx of cations. This results in the inhibition of TRPV1-mediated calcium influx and the subsequent downstream signaling pathways.
Biochemical and physiological effects:
N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide has been shown to effectively block TRPV1-mediated pain and inflammation in animal models. It has also been demonstrated to reduce hyperthermia induced by TRPV1 activation. N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide has been investigated as a potential therapeutic agent for various pathological conditions, including neuropathic pain, inflammatory bowel disease, and cancer.

Advantages and Limitations for Lab Experiments

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide is a highly specific and potent antagonist of TRPV1, making it a valuable tool for studying the physiological and pathological roles of TRPV1. However, its potency and selectivity may also limit its use in certain experimental settings, as higher concentrations or longer exposure times may be required to achieve the desired effects. Additionally, the potential off-target effects of N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide should be carefully considered when interpreting experimental results.

Future Directions

Future research on N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide and TRPV1 may focus on the development of novel TRPV1 antagonists with improved pharmacological properties, such as increased potency, selectivity, and duration of action. The potential therapeutic applications of TRPV1 antagonists in various pathological conditions, including pain, inflammation, and cancer, may also be further explored. Additionally, the role of TRPV1 in other physiological processes, such as metabolism and cardiovascular function, may be investigated using N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide and other TRPV1 antagonists.

Synthesis Methods

The synthesis of N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 3-fluoropyridine-2-carboxaldehyde with cyclopentylmagnesium bromide, followed by protection of the resulting alcohol with methoxymethyl chloride. The protected alcohol is then converted to the corresponding mesylate, which is reacted with propargylamine to give N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide.

Scientific Research Applications

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide has been extensively used in scientific research to study the physiological and pathological roles of TRPV1. It has been shown to block capsaicin-induced pain in animal models, suggesting its potential as an analgesic drug. N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide has also been used to investigate the role of TRPV1 in thermoregulation, inflammation, and cancer.

properties

IUPAC Name

N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-2-12(18)17-14(7-3-4-8-14)10-19-13-11(15)6-5-9-16-13/h1,5-6,9H,3-4,7-8,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHJPHCLIKFULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1(CCCC1)COC2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide

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